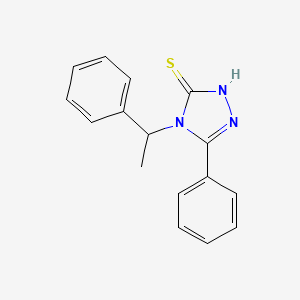

5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization in the presence of sulfur to yield the desired triazole-thiol compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and solvent-free conditions, are being explored to make the production more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Nitro- or halogen-substituted derivatives.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol:

General Information

- Name: this compound .

- Molecular Formula: .

- Molecular Weight: 281.37 .

- CAS Number: 1038324-19-4 .

- Storage: Should be stored at room temperature .

- Professional Use: It is intended for professional manufacturing, research laboratories, and industrial or commercial use only . Not for medical or consumer use .

Potential Applications

While the search results do not explicitly detail the applications of "this compound", they do provide some context clues:

- Building Block: It is categorized as a building block, suggesting its use in the synthesis of more complex molecules .

- Proteomics Research: It is sold as a biochemical for proteomics research .

Triazoles in General

It is important to note that the search results contain information about triazoles in general, but not specifically about "this compound".

- Other search results refer to related compounds like "4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol," which is a similar chemical with PubChem CID 658860 . Its molecular formula is and its molecular weight is 217.29 g/mol .

Safety and Handling

- The chemical is not returnable .

- Most chemicals cannot be expedited .

- This chemical is intended for use in professional settings such as manufacturing, research laboratories, and industrial or commercial facilities . It is not meant for medical or consumer use, and orders are verified before shipment to prevent misuse .

Mecanismo De Acción

The mechanism of action of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

- 4-phenyl-5-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

- 5-phenyl-4-(1-phenylethyl)-4H-1,2,3-triazole-3-thiol

- 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-oxadiazole-3-thiol

Uniqueness

5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its thiol group enhances its reactivity and potential for forming disulfide bonds, making it valuable in various applications.

Actividad Biológica

5-Phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is with a molecular weight of 281.38 g/mol. The compound features a triazole ring, which is known for its pharmacological properties.

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of appropriate precursors in the presence of thiol reagents. Various derivatives have been synthesized to explore their biological activities further. For example, derivatives bearing hydrazone moieties have shown promising cytotoxic effects against cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. Notably, derivatives containing hydrazone functionalities exhibited enhanced selectivity towards cancer cells and inhibited cell migration effectively .

Table 1: Cytotoxicity of Selected Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | IGR39 (Melanoma) | 12.5 | High |

| B | MDA-MB-231 | 15.0 | Moderate |

| C | Panc-1 | 20.0 | Low |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against bacterial strains and yeast-like fungi. For instance, some synthesized compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| D | E. coli | 22 |

| E | S. aureus | 25 |

| F | C. albicans | 18 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : Some studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence indicates that treatment with this compound can trigger apoptosis in cancer cells by affecting mitochondrial pathways.

- Antioxidant Activity : The thiol group present in the structure may contribute to antioxidant properties, providing protective effects against oxidative stress .

Case Studies and Clinical Implications

Recent research has focused on the application of these compounds in clinical settings:

- A study evaluated the efficacy of a derivative in combination therapy with existing chemotherapeutics for breast cancer treatment, showing improved outcomes compared to monotherapy.

- Another investigation assessed the safety profile and tolerability in preclinical models, indicating potential for further development into clinical trials.

Propiedades

IUPAC Name |

3-phenyl-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-12(13-8-4-2-5-9-13)19-15(17-18-16(19)20)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDGOCKLFASPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.